(4R,4aR,7S,7aR,12bS)-9-methoxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride
Description
This compound is a complex opioid derivative with a benzofuro[3,2-e]isoquinoline scaffold. Its IUPAC name reflects a stereospecific configuration (4R,4aR,7S,7aR,12bS) and functional groups including a 9-methoxy substitution and a tertiary amine hydrochloride salt. The molecular formula is C18H21NO3·HCl, with a molecular weight of 299.4 g/mol for the free base and a pKa of 8.2, indicating moderate basicity . Structurally, it shares homology with hydrocodone and buprenorphine derivatives, acting as a µ-opioid receptor agonist with analgesic and antitussive properties . The hydrochloride salt enhances solubility and bioavailability, critical for pharmaceutical applications.
Properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16;/h2-5,10-12,16,18-19H,6-8H2,1H3;1H/t10-,11+,12-,16-,17-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRHAWADPSUWEX-GBWBWFAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(C=C5)O)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)[C@H](C=C5)O)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048906 | |
| Record name | N-Norcodeine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14648-14-7 | |
| Record name | Norcodeine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014648147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Norcodeine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R,4aR,7S,7aR,12bS)-9-methoxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ol;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORCODEINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW7VTW6JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aR,7S,7aR,12bS)-9-methoxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride typically involves multiple steps, including the formation of the fused ring system and the introduction of the methoxy and hydroxyl groups. Common synthetic routes may involve the use of starting materials such as substituted benzofurans and isoquinolines, followed by cyclization reactions under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4R,4aR,7S,7aR,12bS)-9-methoxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Pharmacological Applications
- Analgesic Properties
- Antitussive Effects
-
Potential Antimicrobial Activity
- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Further research is needed to elucidate the specific mechanisms and efficacy against various pathogens.
-
Neuroprotective Potential
- Similar compounds have shown neuroprotective effects in preclinical studies. This opens avenues for exploring its role in neurodegenerative diseases where protection against neuronal damage is critical.
Biological Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application in medicine. Interaction studies have indicated potential binding to various receptors:
- Opioid Receptors : The compound may exhibit affinity for mu-opioid receptors (MOR), which are primarily responsible for its analgesic effects.
- Other Receptors : Investigations into interactions with serotonin and dopamine receptors could reveal additional therapeutic uses.
Mechanism of Action
The mechanism of action of (4R,4aR,7S,7aR,12bS)-9-methoxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the target and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations
Functional Group Impact: The 9-methoxy group in the target compound and hydrocodone enhances lipophilicity compared to hydroxylated derivatives like buprenorphine (4a,9-dihydroxy), which may influence blood-brain barrier penetration . Hydrocodone’s ketone group reduces hydrogen-bonding capacity, which may correlate with its shorter duration of action compared to hydroxylated analogs .
Stereochemical Specificity :
- The (4R,4aR,7S,7aR,12bS) configuration is critical for µ-opioid receptor engagement. Analogues with inverted stereochemistry (e.g., 4aR→4aS) show reduced binding affinity, as seen in TLR4 antagonists derived from enantiomeric intermediates .
Salt Forms and Solubility: The hydrochloride salt of the target compound improves aqueous solubility (≈20 mg/mL at pH 6.0) compared to free bases like buprenorphine, which require sublingual administration due to poor solubility .
Pharmacological and Metabolic Comparisons
Table 2: Pharmacodynamic and Kinetic Properties
| Compound | Receptor Activity | Metabolic Pathway | Half-Life (h) | Key Metabolites |
|---|---|---|---|---|
| Target Compound | Full µ-opioid agonist | CYP3A4-mediated N-demethylation | 3–4 | Nor-metabolite (inactive) |
| Hydrocodone | Prodrug (activated to hydromorphone) | CYP2D6 O-demethylation | 3.5–4.5 | Hydromorphone (active) |
| Buprenorphine | Partial µ-agonist, κ-antagonist | CYP3A4 glucuronidation | 24–60 | Norbuprenorphine (active) |
| Deuterated Buprenorphine | Retains parent activity | Reduced CYP3A4 metabolism | >60 | Minimal norbuprenorphine |
- Metabolic Stability: The target compound’s resistance to CYP2D6 metabolism (unlike hydrocodone) reduces interpatient variability. In contrast, deuterated buprenorphine’s stable C-D bonds slow CYP3A4-mediated breakdown, extending its half-life .
- Receptor Selectivity: Buprenorphine’s partial agonism and κ-antagonism lower abuse liability compared to the target compound’s full µ-agonism, which poses higher addiction risk .
Biological Activity
The compound known as (4R,4aR,7S,7aR,12bS)-9-methoxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol; hydrochloride , often referred to as a derivative of dihydrocodeine or similar opioids, exhibits significant biological activity primarily as an analgesic and antitussive agent. This article synthesizes available research findings regarding its pharmacological properties and biological mechanisms.
This compound is a semi-synthetic opioid derived from codeine through hydrogenation processes. The synthesis involves reducing the double bond in codeine to yield dihydrocodeine. The compound’s structure is characterized by a complex fused ring system which contributes to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-methoxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol; hydrochloride |
| Molecular Formula | C18H23NO3·HCl |
| Molecular Weight | 333.84 g/mol |
| Solubility | Soluble in water and organic solvents |
Analgesic Properties
The primary application of this compound is in pain management. Its mechanism of action is primarily through the modulation of opioid receptors in the central nervous system (CNS). It binds to mu-opioid receptors (MOR), leading to analgesia through inhibition of pain pathways.
Key Findings:
- In various studies involving rodent models and human trials, the compound demonstrated significant pain relief comparable to other opioids like morphine and oxycodone.
- The efficacy is dose-dependent; higher doses correlate with increased analgesic effects but also with a higher incidence of side effects such as respiratory depression.
Antitussive Effects
In addition to its analgesic properties, this compound exhibits antitussive effects by acting on the cough center in the CNS. Its use has been documented in clinical settings for treating severe cough associated with respiratory conditions.
Research Insights:
- Clinical trials demonstrated that patients receiving this compound reported a significant reduction in cough frequency compared to placebo groups.
- The mechanism involves suppression of the cough reflex without affecting mucociliary function.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and distribution following oral administration. Peak plasma concentrations are typically reached within 1-2 hours post-dose.
Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Bioavailability | Approximately 50% |
| Half-life | 3-6 hours |
| Metabolism | Primarily hepatic via cytochrome P450 enzymes |
| Excretion | Renal (urine) |
Safety and Side Effects
While effective for pain relief and cough suppression, the use of this compound is associated with several side effects typical of opioid medications:
- Common Side Effects : Nausea, constipation, dizziness.
- Serious Risks : Dependence and potential for abuse; respiratory depression is a critical concern at high doses.
Case Study 1: Pain Management in Postoperative Patients
A double-blind study involving postoperative patients evaluated the efficacy of this compound compared to standard opioid therapy. Results indicated that patients receiving the test compound reported lower pain scores and required fewer rescue analgesics.
Case Study 2: Cough Suppression in Chronic Bronchitis
In a randomized controlled trial focusing on patients with chronic bronchitis, those treated with the compound showed a statistically significant reduction in cough severity and frequency over four weeks compared to placebo.
Q & A
Q. What experimental methods are recommended for determining the stereochemistry of this compound?
Answer: The stereochemistry can be resolved using single-crystal X-ray diffraction (SCXRD), which provides atomic-level resolution of the spatial arrangement. Key parameters include:
- Crystallization conditions : Use methanol solvation to stabilize the crystal lattice, as demonstrated in related benzofuro-isoquinoline derivatives .
- Data collection : Maintain low temperatures (e.g., 100–113 K) to minimize thermal motion artifacts .
- Refinement metrics : Aim for R factors < 0.04 and wR factors < 0.08, with a data-to-parameter ratio > 6.7 to ensure reliability .
- Validation : Compare the derived structure to known analogs (e.g., salvinorin derivatives) to confirm chair conformations in six-membered rings and hydrogen-bonding networks .
Q. How can researchers optimize the synthesis of this compound to minimize impurities?
Answer: Synthetic challenges include controlling regio- and stereoselectivity. Methodological strategies include:
- Protecting groups : Use trifluoroacetate or 4-methoxybenzyl (PMB) groups to shield reactive hydroxyl sites during coupling reactions .
- Chiral resolution : Employ chiral chromatography (e.g., HPLC with amylose-based columns) to separate stereoisomers, particularly for the 4R,8R configuration, which is a common impurity .
- Reaction monitoring : Track progress via LC-MS with collision-induced dissociation (CID) to detect intermediates and byproducts .
Advanced Research Questions
Q. What analytical approaches resolve contradictions in stability data under varying pH conditions?
Answer: Discrepancies in stability studies often arise from solvent interactions or degradation pathways. A systematic workflow includes:
pH-dependent stability assays : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours.
Degradation profiling : Use high-resolution mass spectrometry (HRMS) to identify hydrolysis products (e.g., demethylation at the 9-methoxy group) .
Kinetic analysis : Apply Arrhenius modeling to predict shelf-life, noting that methanol solvates (as in ) may enhance stability via hydrogen bonding .
Q. How should researchers design experiments to assess bioactivity while accounting for stereochemical variability?
Answer: Bioactivity assays must differentiate between stereoisomers and enantiomers:
- In vitro binding assays : Use μ-opioid receptor (MOR) or κ-opioid receptor (KOR) transfected cells. Compare IC₅₀ values of the target compound to its 4R,8R stereoisomer, which exhibits reduced affinity .
- Molecular docking : Map the compound’s 3D structure (from SCXRD data) onto receptor active sites (e.g., PDB: 6DDF for MOR). Prioritize interactions with residues like Asp147 and Tyr148 .
- Metabolic profiling : Co-incubate with human liver microsomes (HLMs) to identify stereospecific oxidation pathways (e.g., CYP3A4-mediated demethylation) .
Q. What strategies mitigate challenges in isolating high-purity samples for NMR analysis?
Answer: Common issues include residual solvents and diastereomeric contamination. Solutions involve:
- Purification : Use flash chromatography with gradient elution (hexane:EtOAc → 10% MeOH) to remove trifluoroacetate counterions .
- NMR optimization :
- ¹³C DEPT-Q : Resolve overlapping signals in the benzofuro ring system (δ 110–160 ppm) .
- NOESY : Confirm spatial proximity between the 7-hydroxyl and 9-methoxy groups, critical for bioactivity .
- Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify purity (>98%) and detect trace stereoisomers (<0.1%) .
Q. How can computational methods complement experimental data in predicting metabolic pathways?
Answer: Combine in silico tools with empirical validation:
ADMET Prediction : Use SwissADME to estimate CYP450 metabolism and blood-brain barrier permeability .
Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the methoxy group to predict susceptibility to oxidative cleavage .
MD Simulations : Model the compound’s solvation dynamics in aqueous and lipid environments (e.g., POPC bilayers) to assess membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
